110-Fold Lower Catalytic Efficiency of Salmonella typhimurium Sialidase for Neu5Gc vs. Neu5Ac Substrates
Salmonella typhimurium LT2 sialidase (STSA) exhibits dramatically reduced catalytic activity toward the Neu5Gc fluorogenic substrate 4MU-Neu5Gc compared to the Neu5Ac analog 4MU-Neu5Ac. The specificity constant kcat/Km for 4MU-Neu5Gc is 13,100 M⁻¹s⁻¹, versus 1,450,000 M⁻¹s⁻¹ for 4MU-Neu5Ac—a 110-fold difference in catalytic efficiency [1]. The Km values further confirm reduced affinity: 3.10 mM for 4MU-Neu5Gc versus 0.367 mM for 4MU-Neu5Ac (8.4-fold higher). In silico first-principle calculations with transition-state analogues demonstrate that the binding affinity of Neu5Gc2en is 14.3 kcal/mol more unstable than Neu5Ac2en [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) and substrate binding affinity (Km) |
|---|---|
| Target Compound Data | kcat/Km = 13,100 M⁻¹s⁻¹; Km = 3.10 mM; kcat = 40.0 s⁻¹ for 4MU-Neu5Gc |
| Comparator Or Baseline | Neu5Ac (4MU-Neu5Ac): kcat/Km = 1,450,000 M⁻¹s⁻¹; Km = 0.367 mM; kcat = 532 s⁻¹ |
| Quantified Difference | kcat/Km 110-fold lower; Km 8.4-fold higher; Neu5Gc2en binding 14.3 kcal/mol more unstable vs. Neu5Ac2en |
| Conditions | Salmonella typhimurium LT2 sialidase; fluorogenic substrates 4MU-Neu5Gc and 4MU-Neu5Ac; Lineweaver-Burk kinetics; pH and temperature optimized per standard assay |
Why This Matters
Researchers requiring sialidase-resistant sialic acid probes or studying bacterial sialidase substrate selectivity must select Neu5Gc over Neu5Ac to ensure stable glycoconjugate structures that resist enzymatic cleavage.
- [1] Kooner, A.S., et al. Catalytic preference of Salmonella typhimurium LT2 sialidase for N-acetylneuraminic acid residues over N-glycolylneuraminic acid residues. FEBS Open Bio 2013, 3, 231–236. View Source
